N-Icosyl-D-gluconamide
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Overview
Description
N-Icosyl-D-gluconamide is a chemical compound with the molecular formula C26H53NO6. It is known for its unique properties and applications in various scientific fields. This compound is part of the gluconamide family, which is characterized by the presence of a gluconic acid moiety linked to an amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Icosyl-D-gluconamide typically involves the reaction of D-gluconic acid with an appropriate amine. One common method is the reaction of D-gluconic acid with icosylamine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-Icosyl-D-gluconamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives. These products have diverse applications in different fields .
Scientific Research Applications
N-Icosyl-D-gluconamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers
Mechanism of Action
The mechanism of action of N-Icosyl-D-gluconamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Octyl-D-gluconamide
- N-Decyl-D-gluconamide
- N-Dodecyl-D-gluconamide
Uniqueness
N-Icosyl-D-gluconamide is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where longer chain length is advantageous, such as in the formulation of surfactants with enhanced stability and performance .
Properties
CAS No. |
94070-87-8 |
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Molecular Formula |
C26H53NO6 |
Molecular Weight |
475.7 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-icosylhexanamide |
InChI |
InChI=1S/C26H53NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27-26(33)25(32)24(31)23(30)22(29)21-28/h22-25,28-32H,2-21H2,1H3,(H,27,33)/t22-,23-,24+,25-/m1/s1 |
InChI Key |
ZKRPDBYWAWVRTB-ZKGSSEMHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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